3-(Quinolin-8-yl)prop-2-enoic acid

Description

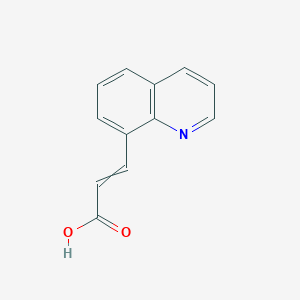

3-(Quinolin-8-yl)prop-2-enoic acid, also known as (2E)-3-(quinolin-8-yl)prop-2-enoic acid, is a compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol . This compound features a quinoline ring system fused with a propenoic acid moiety, making it a valuable structure in various chemical and biological applications.

Properties

IUPAC Name |

3-quinolin-8-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-11(15)7-6-10-4-1-3-9-5-2-8-13-12(9)10/h1-8H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEIJAGBFCDWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=CC(=O)O)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-8-yl)prop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of quinoline derivatives with propenoic acid under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-(Quinolin-8-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinic acid derivatives.

Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid group.

Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Quinolinic acid derivatives.

Reduction: Propanoic acid derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-(Quinolin-8-yl)prop-2-enoic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Quinolin-8-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

- 3-(Quinolin-6-yl)prop-2-enoic acid

- 2-(Quinolin-3-yl)acetic acid

- 3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid

- 4-(Quinolin-2-yl)benzoic acid

Comparison: 3-(Quinolin-8-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties and applications, making it a valuable target for further research and development .

Biological Activity

3-(Quinolin-8-yl)prop-2-enoic acid is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. Its structure, characterized by a quinoline moiety attached to a prop-2-enoic acid backbone, suggests a variety of interactions with biological targets. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The molecular formula of 3-(Quinolin-8-yl)prop-2-enoic acid is , featuring a double bond in the prop-2-enoic acid segment which contributes to its reactivity and biological profile.

The biological activity of 3-(Quinolin-8-yl)prop-2-enoic acid is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus blocking substrate access.

- Antimicrobial Activity : It potentially disrupts bacterial cell wall synthesis or interferes with DNA replication.

- Anticancer Activity : It may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways related to cancer cell growth.

Antimicrobial Properties

Research indicates that compounds with similar quinoline structures exhibit significant antimicrobial activity. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact efficacy of 3-(Quinolin-8-yl)prop-2-enoic acid against specific strains remains an area for further investigation.

Anticancer Properties

In vitro studies have demonstrated that quinoline derivatives can exhibit potent anticancer effects. For example, compounds related to 3-(Quinolin-8-yl)prop-2-enoic acid have been tested against several cancer cell lines, showing varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Significant reduction in viability |

| PC3 (Prostate) | 15 | More sensitive compared to MRC5 |

| MRC5 (Lung Fibroblast) | >82 | Minimal effect observed |

These results suggest that while the compound may be effective against certain cancer types, it shows selectivity towards malignant cells over normal cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives against mycobacterial strains and found that some exhibited comparable efficacy to established antibiotics like isoniazid and fluconazole .

- Cytotoxicity in Cancer Models : Another study assessed the cytotoxic effects of quinoline derivatives on breast cancer cell lines. The results indicated that specific analogs could significantly reduce cell viability at low concentrations, highlighting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.